

# Azido-PEG5-alcohol: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Azido-PEG5-alcohol

Cat. No.: B605866

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This technical guide provides an in-depth overview of **Azido-PEG5-alcohol**, a versatile heterobifunctional linker widely utilized in biomedical research and drug development. Tailored for researchers, scientists, and professionals in the field, this document details the molecule's properties, experimental applications, and relevant biochemical pathways.

## Core Properties of Azido-PEG5-alcohol

**Azido-PEG5-alcohol** is a polyethylene glycol (PEG) derivative featuring a terminal azide group and a primary alcohol. The five ethylene glycol units impart hydrophilicity, enhancing the solubility of conjugates in aqueous media, a crucial attribute for biological applications.<sup>[1][2]</sup> The azide moiety serves as a reactive handle for bioorthogonal "click chemistry" reactions, while the hydroxyl group allows for further chemical modifications.<sup>[3][4]</sup>

Property	Value	References
Chemical Formula	C10H21N3O5	[3]
Molecular Weight	263.29 g/mol	[5][6]
CAS Number	86770-68-5	[3][7]
Appearance	Colorless to light yellow liquid	[6]
Purity	Typically >95% or >98%	[3][8]
Solubility	Water, DMSO, DCM, DMF	[3]
Storage	-20°C	[3][4]

## Key Applications in Bioconjugation and Drug Development

The unique bifunctional nature of **Azido-PEG5-alcohol** makes it a valuable tool in several advanced research areas:

- **Click Chemistry:** The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are highly efficient and specific, enabling the stable ligation of **Azido-PEG5-alcohol** to molecules containing alkyne or strained alkyne functionalities, respectively. [9]
- **Antibody-Drug Conjugates (ADCs):** As a non-cleavable linker, **Azido-PEG5-alcohol** can be used to attach potent cytotoxic drugs to monoclonal antibodies.[2][7] The PEG spacer enhances the pharmacokinetic properties of the resulting ADC.
- **PROTACs (Proteolysis Targeting Chimeras):** This molecule is also employed as a PEG-based linker in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[10] The PEG linker component can improve the solubility and cell permeability of the PROTAC.[11]

## Experimental Protocols

The following are generalized protocols for the use of **Azido-PEG5-alcohol** in key applications. Researchers should note that optimal conditions may vary depending on the specific substrates and should be determined empirically.

## Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the conjugation of an alkyne-containing molecule to **Azido-PEG5-alcohol**.

Materials:

- **Azido-PEG5-alcohol**
- Alkyne-functionalized molecule
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Sodium Ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
- Reaction Solvent (e.g., water, DMSO, DMF, or mixtures)

Procedure:

- Preparation of Stock Solutions:
  - Prepare a stock solution of the alkyne-containing molecule in the chosen reaction solvent.
  - Prepare a stock solution of **Azido-PEG5-alcohol** in the same solvent. A slight excess (1.1-1.5 equivalents) relative to the alkyne substrate is recommended.
  - Prepare a stock solution of  $\text{CuSO}_4$  (e.g., 20 mM in water).
  - Freshly prepare a stock solution of Sodium Ascorbate (e.g., 100 mM in water).

- Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water).
- Reaction Setup:
  - In a reaction vessel, add the alkyne-functionalized molecule.
  - Add the **Azido-PEG5-alcohol** stock solution.
  - Add the reaction solvent to achieve the desired final concentration.
  - Add the copper ligand solution (typically 1-5 mol% relative to the alkyne).
  - Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
- Reaction Initiation and Incubation:
  - Initiate the reaction by adding the CuSO<sub>4</sub> stock solution (1-10 mol%) followed by the freshly prepared sodium ascorbate stock solution (10-100 mol%).
  - Incubate the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.
- Purification:
  - Upon completion, the conjugate can be purified using standard techniques such as size exclusion chromatography, reverse-phase HPLC, or ion-exchange chromatography to remove excess reagents and byproducts.<sup>[4]</sup>

## Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for reactions involving sensitive biological molecules.

Materials:

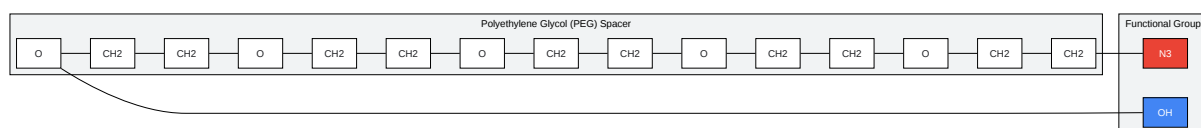
- **Azido-PEG5-alcohol**
- Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)

- Reaction Solvent (e.g., PBS, DMSO, DMF)

#### Procedure:

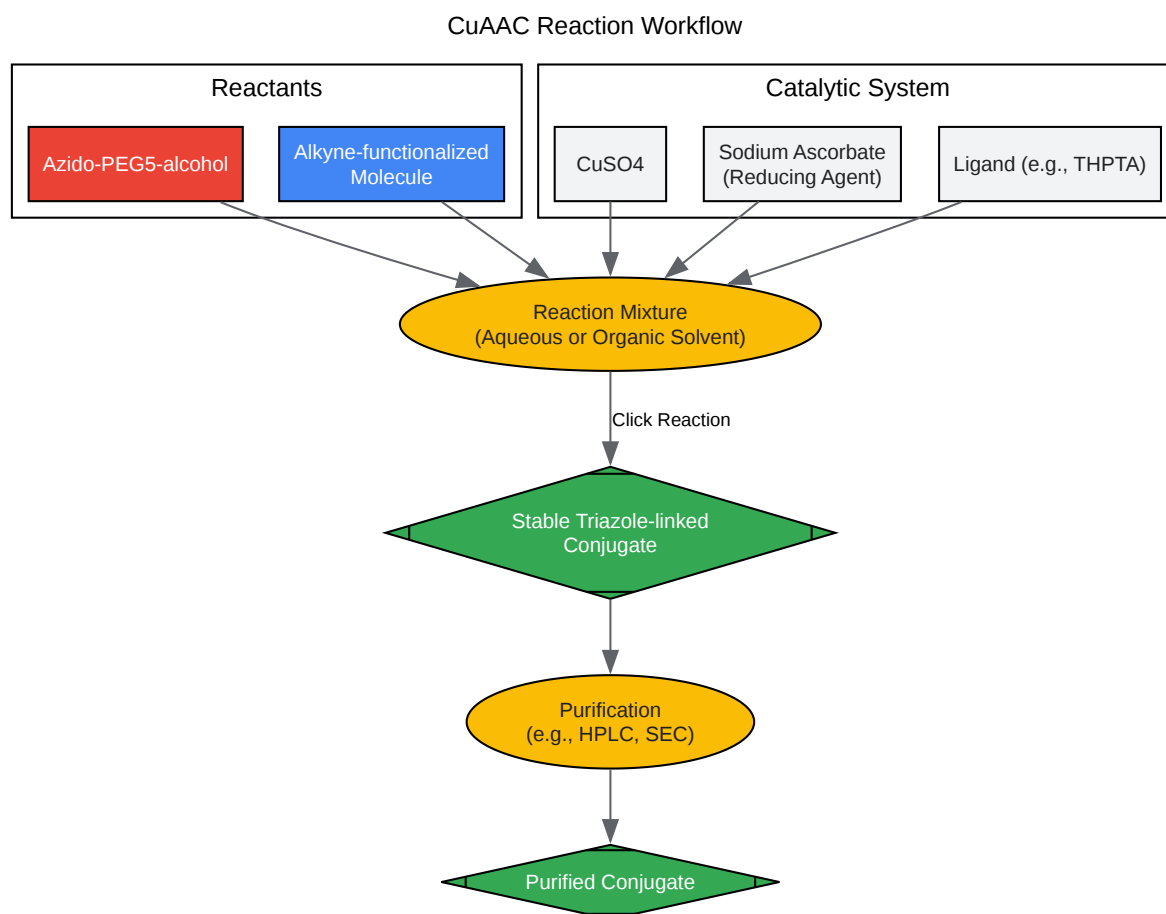
- Preparation of Reactants:
  - Dissolve the cyclooctyne-functionalized molecule in the chosen reaction solvent.
  - Dissolve **Azido-PEG5-alcohol** in the same solvent.
- Reaction Setup and Incubation:
  - Mix the two solutions, typically in equimolar amounts or with a slight excess of one component.
  - Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours.
  - Monitor the reaction progress by LC-MS or HPLC.
- Purification:
  - Purify the final conjugate using appropriate chromatographic techniques such as size exclusion or reverse-phase HPLC.

## Mandatory Visualizations



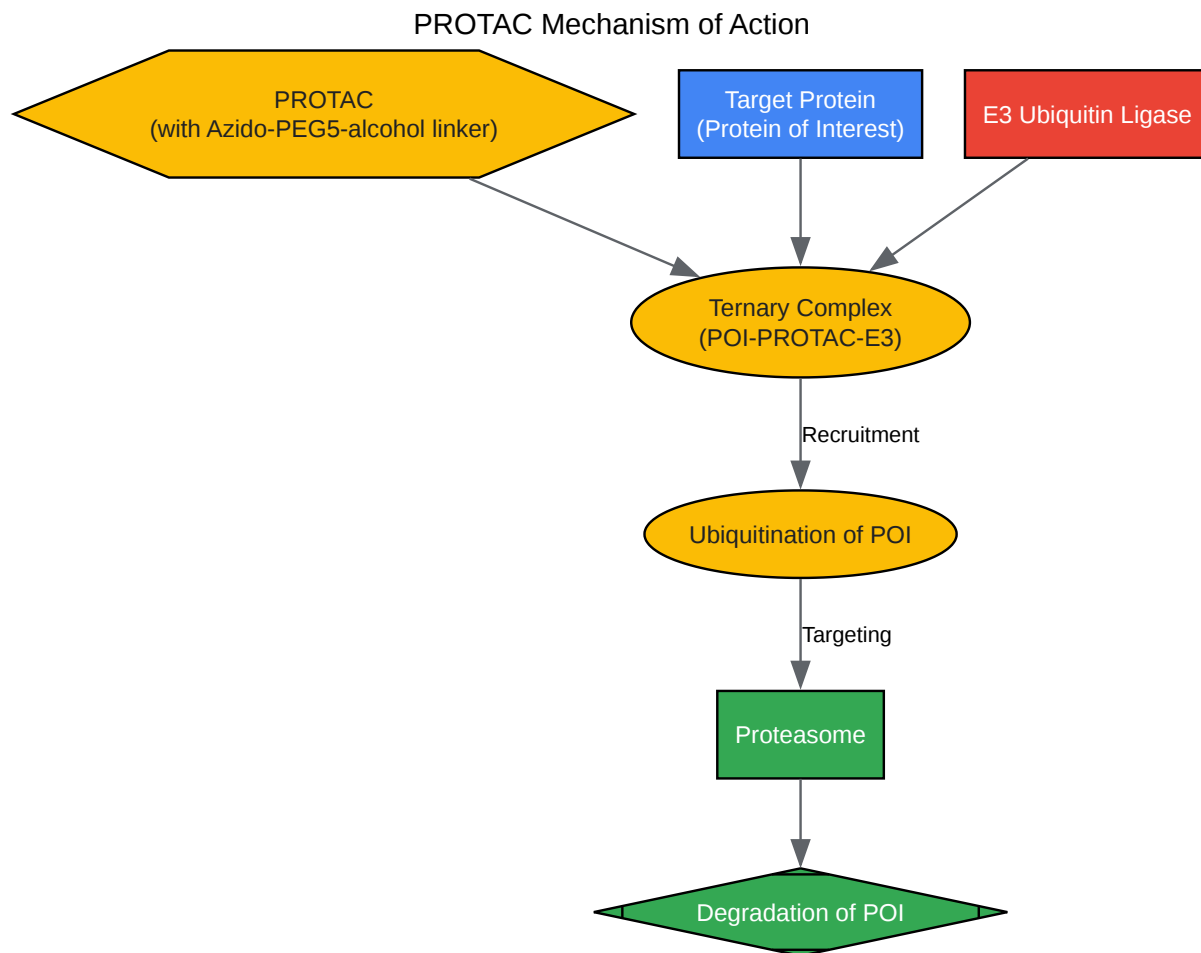
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Caption: Chemical Structure of **Azido-PEG5-alcohol**.



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Caption: Workflow for a CuAAC reaction.



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Caption: PROTAC-mediated protein degradation pathway.

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